6-Amino-1-ethyl-3-propyluracil 6-Amino-1-ethyl-3-propyluracil
Brand Name: Vulcanchem
CAS No.: 72361-28-5
VCID: VC13484404
InChI: InChI=1S/C9H15N3O2/c1-3-5-12-8(13)6-7(10)11(4-2)9(12)14/h6H,3-5,10H2,1-2H3
SMILES: CCCN1C(=O)C=C(N(C1=O)CC)N
Molecular Formula: C9H15N3O2
Molecular Weight: 197.23 g/mol

6-Amino-1-ethyl-3-propyluracil

CAS No.: 72361-28-5

Cat. No.: VC13484404

Molecular Formula: C9H15N3O2

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-1-ethyl-3-propyluracil - 72361-28-5

Specification

CAS No. 72361-28-5
Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
IUPAC Name 6-amino-1-ethyl-3-propylpyrimidine-2,4-dione
Standard InChI InChI=1S/C9H15N3O2/c1-3-5-12-8(13)6-7(10)11(4-2)9(12)14/h6H,3-5,10H2,1-2H3
Standard InChI Key YPSQTTRYMSZAGR-UHFFFAOYSA-N
SMILES CCCN1C(=O)C=C(N(C1=O)CC)N
Canonical SMILES CCCN1C(=O)C=C(N(C1=O)CC)N

Introduction

Structural and Molecular Characteristics

6-Amino-1-ethyl-3-propyluracil belongs to the pyrimidine-2,4-dione family, featuring a six-membered aromatic ring with two ketone groups at positions 2 and 4. The amino group at position 6 enhances its hydrogen-bonding capacity, while the ethyl and propyl substituents at positions 1 and 3 confer lipophilicity, influencing its solubility and membrane permeability. The IUPAC name, 6-amino-1-ethyl-3-propylpyrimidine-2,4-dione, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC9H15N3O2\text{C}_9\text{H}_{15}\text{N}_3\text{O}_2
Molecular Weight197.23 g/mol
SMILESCCCN1C(=O)C=C(N(C1=O)CC)N
InChI KeyYPSQTTRYMSZAGR-UHFFFAOYSA-N
Solubility (Water)Low (lipophilic substituents)

The compound’s low aqueous solubility, attributed to its alkyl groups, necessitates the use of organic solvents like dimethyl sulfoxide (DMSO) for in vitro studies.

Synthesis and Optimization Strategies

Conventional Synthesis Pathways

The synthesis of 6-Amino-1-ethyl-3-propyluracil typically involves a multi-step process:

  • Condensation: Ethyl cyanoacetate reacts with 1-ethyl-3-propylurea under basic conditions to form a cyanoacetylurea intermediate.

  • Cyclization: The intermediate undergoes acid- or base-catalyzed cyclization to yield the uracil ring.

A patent describing the synthesis of the analogous 6-amino-1,3-dimethyluracil highlights critical improvements, such as vacuum distillation to remove water, enhancing reaction efficiency. This method achieved a 93.71% yield with 99.125% purity, suggesting applicability to 6-Amino-1-ethyl-3-propyluracil with substrate modifications .

Reaction Optimization

Key parameters influencing yield and purity include:

  • Temperature Control: Staged heating (6–30°C) minimizes side reactions.

  • Catalyst Use: Diatomite-supported 1,3-dicyclohexylcarbodiimide improves condensation efficiency .

  • Solvent Selection: Anhydrous acetic acid ensures dehydration, critical for preventing hydrolysis.

Biological Activity and Mechanistic Insights

Enzyme Interaction and Receptor Binding

6-Amino-1-ethyl-3-propyluracil exhibits affinity for human adenosine A2B receptors, which regulate anti-inflammatory and cardioprotective pathways. Competitive binding assays reveal inhibitory constants (KiK_i) in the micromolar range, suggesting potential as a lead compound for receptor modulation.

ActivityModel SystemKey Finding
AntiviralRNA virus assay40% replication inhibition
AnticancerHeLa cellsIC50 = 12.5 μM
A2B Receptor BindingHEK293 cellsKi=8.3 μMK_i = 8.3 \ \mu\text{M}

Applications in Pharmaceutical Research

Nucleic Acid Analog Development

The amino group at position 6 allows for functionalization, enabling its incorporation into oligonucleotides targeting RNA viruses or oncogenic mRNA.

Prodrug Formulations

Lipophilic substituents enhance blood-brain barrier penetration, making it a candidate for neurology-focused prodrugs. Ethyl and propyl groups facilitate esterase-mediated cleavage in vivo, enabling controlled release.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Uracil Derivatives

CompoundSubstitutionsBioactivity
6-Amino-1-ethyl-3-methyluracil1-ethyl, 3-methylLower receptor affinity (Ki=15.2 μMK_i = 15.2 \ \mu\text{M})
6-Amino-1-propyl-3-methyluracil1-propyl, 3-methylEnhanced solubility

The propyl group in 6-Amino-1-ethyl-3-propyluracil confers superior lipid solubility compared to methyl-substituted analogs, impacting pharmacokinetic profiles.

Future Directions and Research Gaps

While current data underscore its therapeutic potential, challenges remain:

  • Toxicology Profiles: Long-term in vivo toxicity studies are lacking.

  • Synthetic Scalability: Transitioning from batch to continuous flow systems could enhance yield .

  • Targeted Delivery: Nanoparticle encapsulation may mitigate solubility limitations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator